molecular formula C10H21ClN2O3 B1438045 (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride CAS No. 1070295-74-7

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No.: B1438045
CAS No.: 1070295-74-7
M. Wt: 252.74 g/mol
InChI Key: YNASECDCFXDYHN-KZYPOYLOSA-N
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Description

“(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 481704-21-6. It has a molecular weight of 181.62 . It’s stored at room temperature in an inert atmosphere . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure .


Physical and Chemical Properties Analysis

“(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 181.62 .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Yanagi et al. (1999) explored the synthesis and pharmacological activity of various optical isomers of a compound structurally related to (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride. The research focused on benzamide derivatives showing affinity for 5-HT4 receptors, indicating potential implications in neurological research (Yanagi et al., 1999).

Use in Medicinal Chemistry

  • Tressler and Zondlo (2014) synthesized variants of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which have potential applications in medicinal chemistry and were detected using 19F NMR, showcasing the compound's utility in molecular imaging and probe development (Tressler & Zondlo, 2014).

Neuroprotection Studies

  • Research by Battaglia et al. (1998) on aminopyrrolidine-2R,4R-dicarboxylated (a compound related to this compound) indicated its role in neuroprotection by attenuating neuronal degeneration. This study suggests potential applications in neurodegenerative disease research (Battaglia et al., 1998).

Chemoenzymatic Synthesis

  • Haddad and Larchevêque (2005) reported the chemoenzymatic synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, providing insights into synthetic strategies that could be applicable to compounds like this compound (Haddad & Larchevêque, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 6
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